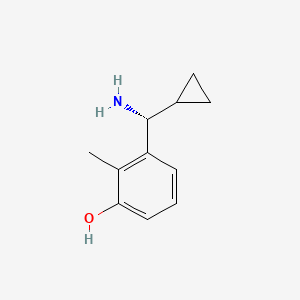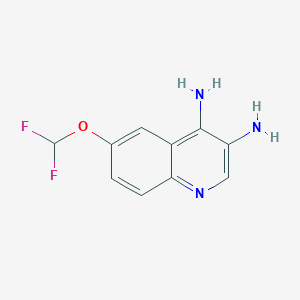![molecular formula C8H12N2O3 B12837329 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B12837329.png)
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the oxadiazole family Oxadiazoles are five-membered rings containing two nitrogen atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester typically involves the cyclocondensation of arylamidoximes with aldehydes. One common method involves the use of manganese dioxide as an oxidizing agent to convert 3-aryl-5-propyl-4,5-dihydro-1,2,4-oxadiazole to the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the oxadiazole ring to other functional groups.
Reduction: Reduction of the oxadiazole ring to form dihydro-oxadiazoles.
Substitution: Nucleophilic or electrophilic substitution reactions on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Applications De Recherche Scientifique
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-infective agent, showing activity against bacteria, viruses, and parasites.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry:
Mécanisme D'action
The mechanism of action of 3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways and targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Used in medicinal chemistry for its bioactive properties.
Uniqueness
3-Propyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12N2O3 |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
ethyl 3-propyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C8H12N2O3/c1-3-5-6-9-7(13-10-6)8(11)12-4-2/h3-5H2,1-2H3 |
Clé InChI |
CDAASYWTBRYRNY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NOC(=N1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine hydrochloride](/img/structure/B12837248.png)
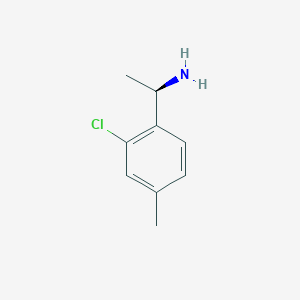



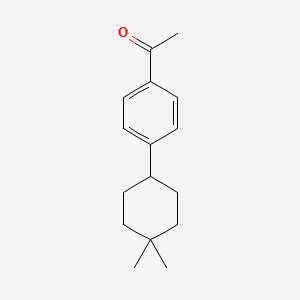

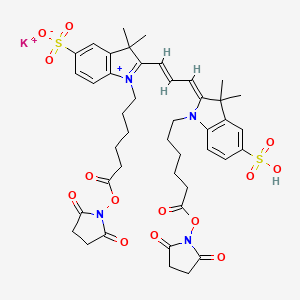

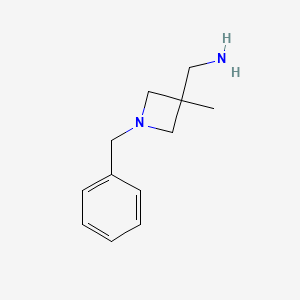
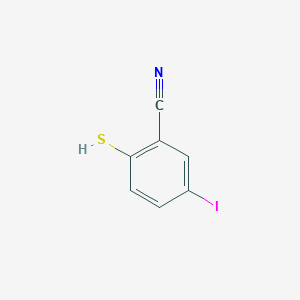
![[(1R)-2-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-3-en-1-yl] 2,2-diphenylacetate](/img/structure/B12837298.png)
